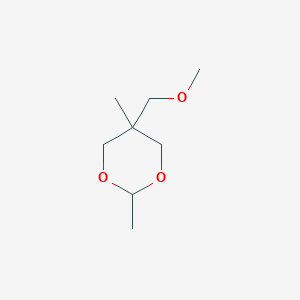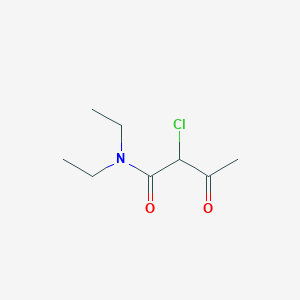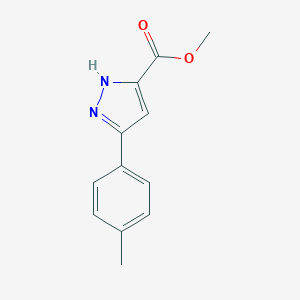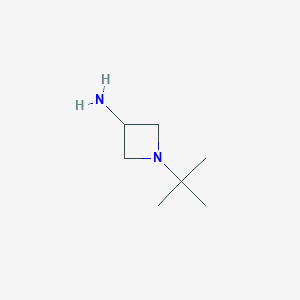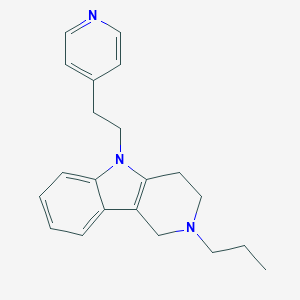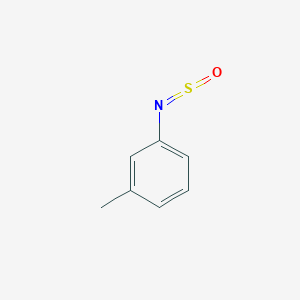![molecular formula C22H16 B093777 1,2-Dimethylbenzo[a]pyrene CAS No. 16757-85-0](/img/structure/B93777.png)
1,2-Dimethylbenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylbenzo[a]pyrene (1,2-DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed from the incomplete combustion of organic matter, such as fossil fuels, tobacco smoke, and grilled or charred meat. 1,2-DMBA is a potent carcinogen and mutagen, and exposure to this compound has been linked to the development of cancer in humans and animals.
Mechanism of Action
The carcinogenic and mutagenic properties of 1,2-Dimethylbenzo[a]pyrene are thought to be due to its ability to form DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer. 1,2-Dimethylbenzo[a]pyrene is also known to induce oxidative stress and inflammation, which can contribute to the carcinogenic process.
Biochemical and Physiological Effects
Exposure to 1,2-Dimethylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. It can also affect gene expression and alter cellular signaling pathways.
Advantages and Limitations for Lab Experiments
1,2-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and exposure to this compound can mimic the effects of environmental pollutants on human health. However, the use of 1,2-Dimethylbenzo[a]pyrene in lab experiments is limited by its toxicity and the need for specialized handling and disposal procedures.
Future Directions
There are many future directions for research on 1,2-Dimethylbenzo[a]pyrene. One area of focus is the development of new methods for detecting and measuring DNA adducts. Another area is the investigation of the effects of 1,2-Dimethylbenzo[a]pyrene on specific cellular signaling pathways and gene expression patterns. Additionally, research is needed to identify new compounds that can prevent or mitigate the carcinogenic effects of 1,2-Dimethylbenzo[a]pyrene and other PAHs. Finally, more studies are needed to better understand the long-term health effects of exposure to 1,2-Dimethylbenzo[a]pyrene and other environmental pollutants.
Synthesis Methods
1,2-Dimethylbenzo[a]pyrene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the grilling or charring of meat. It can also be synthesized in the laboratory through the oxidation of 1,2-dimethylphenanthrene.
Scientific Research Applications
1,2-Dimethylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of environmental pollutants on human health.
properties
CAS RN |
16757-85-0 |
|---|---|
Product Name |
1,2-Dimethylbenzo[a]pyrene |
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
InChI Key |
BKXHRQZQCCZOKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Other CAS RN |
16757-85-0 |
synonyms |
1,2-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





